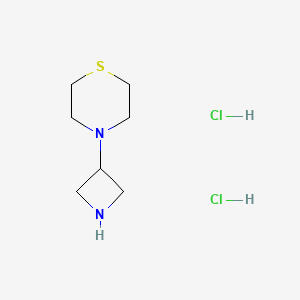

4-Azetidin-3-ylthiomorpholine dihydrochloride

Description

4-Azetidin-3-ylthiomorpholine dihydrochloride is a heterocyclic organic compound featuring an azetidine ring fused to a thiomorpholine backbone, with two hydrochloride counterions. Its molecular formula is C₇H₁₆Cl₂N₂S, and it has a molecular weight of 231.19 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. The thiomorpholine moiety, which replaces oxygen in morpholine with sulfur, imparts distinct electronic and solubility properties. The dihydrochloride salt form enhances water solubility, facilitating its use in aqueous reactions .

Properties

IUPAC Name |

4-(azetidin-3-yl)thiomorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S.2ClH/c1-3-10-4-2-9(1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPZWQOUXTUHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidin-3-ylthiomorpholine dihydrochloride typically involves the reaction of azetidine with thiomorpholine under specific conditions. One common method includes the use of chloroacetyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening due to strain relief. For example:

-

Acylation : The azetidine nitrogen reacts with acylating agents (e.g., 3,4,5-trimethoxybenzoyl chloride) to form activated intermediates, facilitating nucleophilic attack at the β-carbon by alcohols or amines .

-

Acid-Mediated Cleavage : Hydrochloride salts (as in the dihydrochloride form) promote protonation of the azetidine nitrogen, enhancing susceptibility to nucleophiles like water or thiols .

Example Reaction Pathway

| Reagent/Conditions | Product | Yield/Selectivity |

|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride, CH₂Cl₂ | α-Acylated azetidine derivatives | 77–99% |

C(sp³)–H Functionalization

The azetidine ring participates in directed C–H activation:

-

Pd-Catalyzed Arylation : Using Pd(OAc)₂/AgOAc and a phosphate additive, cis-selective arylation occurs at the azetidine C3 position .

-

Lithiation-Alkylation : N-Boc-protected azetidines undergo α-lithiation with LiHMDS, followed by trapping with electrophiles (allyl, cinnamyl) to yield chiral building blocks .

Key Mechanistic Insight

The thiomorpholine sulfur may coordinate transition metals, altering regioselectivity in cross-coupling reactions compared to pure azetidine systems.

Photochemical Reactivity

Visible-light-mediated [2+2] cycloadditions are feasible:

-

Aza-Paternò–Büchi Reaction : Ir(III) photocatalysts (e.g., fac-[Ir(dFppy)₃]) enable cycloaddition with alkenes, forming fused bicyclic azetidines under blue LEDs .

Suzuki–Miyaura Cross-Coupling

Brominated azetidine-thiomorpholine hybrids undergo coupling with boronic acids:

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 3-Bromoazetidine-thiomorpholine | Aryl/heteroaryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 60–85% |

Nucleophilic Substitution

The thiomorpholine sulfur’s lone pairs enhance nucleophilicity:

-

Thioether Oxidation : Reaction with H₂O₂ or mCPBA forms sulfoxide/sulfone derivatives, altering solubility and electronic properties.

Salt-Exchange Reactions

The dihydrochloride form undergoes counterion metathesis:

Scientific Research Applications

4-Azetidin-3-ylthiomorpholine dihydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-Azetidin-3-ylthiomorpholine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiomorpholine vs. Morpholine Derivatives

The most direct structural analog is 4-(Azetidin-3-yl)morpholine hydrochloride (CAS: 223381-71-3), which replaces sulfur in thiomorpholine with oxygen. Key differences include:

| Property | 4-Azetidin-3-ylthiomorpholine Dihydrochloride | 4-(Azetidin-3-yl)morpholine Hydrochloride |

|---|---|---|

| Molecular Formula | C₇H₁₆Cl₂N₂S | C₇H₁₅ClN₂O |

| Molecular Weight | 231.19 g/mol | 178.66 g/mol |

| Backbone Heteroatom | Sulfur (thiomorpholine) | Oxygen (morpholine) |

| Hydrochloride Counterions | 2 | 1 |

| Applications | Organic synthesis, drug discovery | Organic synthesis, intermediates |

The dihydrochloride form further improves water solubility compared to the single hydrochloride salt .

Comparison with Other Dihydrochloride Salts

Trientine Dihydrochloride

Trientine dihydrochloride (C₆H₁₈N₄·2HCl) is a tetramine copper-chelating agent used to treat Wilson’s disease. While structurally distinct, its dihydrochloride form ensures high solubility for oral administration. Unlike this compound, trientine’s linear polyamine structure enables metal ion coordination, highlighting how dihydrochloride salts serve diverse functional roles .

Azoamidine Dihydrochlorides

Azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) are radical initiators in polymerization. Their dihydrochloride form stabilizes the reactive azo group, enabling controlled radical generation. In contrast, this compound lacks radical-initiating properties but shares enhanced solubility due to the salt form .

Biogenic Amine Dihydrochlorides

Compounds like putrescine dihydrochloride (C₄H₁₂N₂·2HCl) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) are used in analytical standards. Their dihydrochloride forms ensure stability and solubility in aqueous matrices, similar to this compound, though their linear aliphatic structures contrast with its cyclic heteroatom-rich framework .

Solubility and Reactivity

Data Table: Comparative Overview

Biological Activity

4-Azetidin-3-ylthiomorpholine dihydrochloride (CAS No. 1190320-91-2) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its pharmacological properties. The compound consists of an azetidine ring fused with a thiomorpholine moiety, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄Cl₂N₂S |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 1190320-91-2 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that this compound may act as an enzyme inhibitor, modulating various biochemical pathways involved in cellular processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammatory responses. This inhibition could lead to anti-inflammatory effects.

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing signaling pathways associated with pain perception and mood regulation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of this compound using an animal model of arthritis. The findings demonstrated a reduction in inflammatory markers and joint swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Azetidin-3-ylthiomorpholine | COX inhibition, receptor modulation | Anti-inflammatory, antimicrobial |

| Similar Compound A | Enzyme inhibition | Anticancer |

| Similar Compound B | Receptor agonism | Analgesic |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-Azetidin-3-ylthiomorpholine dihydrochloride with high purity?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry (e.g., molar ratios of azetidine and thiomorpholine derivatives) and pH-dependent purification steps. Post-synthesis, recrystallization in anhydrous ethanol or methanol is recommended to isolate the dihydrochloride salt. Purity validation via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile mobile phase) should confirm ≥98% purity, as demonstrated in analogous hydrochloride salt analyses .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm azetidine and thiomorpholine ring conformations.

- Mass spectrometry (HRMS) for molecular ion peak alignment with theoretical m/z values.

- Elemental analysis to validate chloride content (theoretical vs. experimental Cl⁻ percentage) .

Q. What storage conditions minimize degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture exposure, as dihydrochloride salts are hygroscopic and prone to hydrolysis. Periodic stability testing via TGA/DSC can monitor decomposition thresholds .

Advanced Research Questions

Q. How do conflicting solubility profiles of this compound in polar vs. nonpolar solvents impact formulation studies?

- Methodological Answer : Solubility contradictions arise from the compound’s zwitterionic nature. Address this by:

- Conducting phase-solubility diagrams in mixed solvents (e.g., water-DMSO).

- Using surface-active agents (e.g., cyclodextrins) to enhance bioavailability.

- Referencing CRDC subclass RDF2050104 (membrane/separations research) for advanced solvent screening protocols .

Q. What experimental designs resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response standardization : Use fixed molar concentrations across assays to eliminate batch-to-batch variability.

- Orthogonal assays : Validate target interactions (e.g., enzyme inhibition) via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Controlled replication : Follow EPACT-aligned frameworks (DOE Atmospheric Chemistry Program) to isolate confounding variables like solvent residues .

Q. How can researchers optimize catalytic efficiency in asymmetric synthesis involving this compound?

- Methodological Answer :

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).

- Apply DoE (Design of Experiments) to optimize temperature, pressure, and catalyst loading.

- Use in situ FTIR/Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. What analytical strategies identify and quantify degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS : Profile degradation products (e.g., thiomorpholine ring-opening derivatives) using fragmentation patterns.

- Quantitative NMR (qNMR) : Compare peak integrals of parent compound vs. degradants .

Data Contradiction and Replication Guidance

Q. How should researchers address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Standardize cell culture conditions (e.g., passage number, serum batch).

- Perform metabolomic profiling to identify cell-specific uptake/efflux mechanisms.

- Cross-reference with public toxicity databases (e.g., FDA GSRS) for structural analogs .

Q. What frameworks support reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer :

- Adopt quadripolar methodological models (theoretical, epistemological, morphological, technical) to align experimental design with pharmacokinetic theory.

- Use PBPK (Physiologically Based Pharmacokinetic) modeling to predict absorption/distribution.

- Validate findings via interspecies cross-comparisons (rodent vs. non-rodent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.